molecular formula C24H18F2N4O B11038173 4-(3-fluorophenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

4-(3-fluorophenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11038173
M. Wt: 416.4 g/mol
InChI Key: ZSDFRRSAEDBQTP-UHFFFAOYSA-N
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Description

4-(3-fluorophenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound that belongs to the class of dihydropyrimido[1,2-a]benzimidazoles. This compound is characterized by the presence of fluorophenyl groups and a carboxamide functional group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

    Introduction of the pyrimidine ring: The benzimidazole intermediate is then reacted with a suitable pyrimidine precursor, such as a β-keto ester, under basic conditions to form the dihydropyrimido[1,2-a]benzimidazole core.

    Carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluorophenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the fluorophenyl rings. Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, nucleophiles, and appropriate catalysts.

Major Products

Scientific Research Applications

4-(3-fluorophenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to specific enzymes or receptors: This binding can inhibit or activate the target, leading to various biological effects.

    Modulate signaling pathways: By affecting key signaling pathways, the compound can influence cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorophenyl)-N-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
  • 4-(3-bromophenyl)-N-(4-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
  • 4-(3-methylphenyl)-N-(4-methylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Uniqueness

The presence of fluorophenyl groups in 4-(3-fluorophenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide imparts unique chemical and biological properties, such as increased stability, enhanced binding affinity to molecular targets, and improved pharmacokinetic properties compared to its analogs.

Properties

Molecular Formula

C24H18F2N4O

Molecular Weight

416.4 g/mol

IUPAC Name

4-(3-fluorophenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C24H18F2N4O/c1-14-21(23(31)28-18-11-9-16(25)10-12-18)22(15-5-4-6-17(26)13-15)30-20-8-3-2-7-19(20)29-24(30)27-14/h2-13,22H,1H3,(H,27,29)(H,28,31)

InChI Key

ZSDFRRSAEDBQTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC=C4)F)C(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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